molecular formula C7H14ClN B6220493 1-methyl-3-methylidenepiperidine hydrochloride CAS No. 111722-61-3

1-methyl-3-methylidenepiperidine hydrochloride

Cat. No.: B6220493
CAS No.: 111722-61-3
M. Wt: 147.64 g/mol
InChI Key: QXOOADNPTGYWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-methylidenepiperidine hydrochloride is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic amines that play a significant role in organic chemistry and pharmaceutical applications. This compound is characterized by the presence of a methyl group and a methylene group attached to the piperidine ring, along with a hydrochloride salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-methylidenepiperidine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization reactions involving appropriate precursors.

    Introduction of Methyl and Methylene Groups: The methyl and methylene groups can be introduced through alkylation reactions using suitable alkylating agents.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-methylidenepiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

1-methyl-3-methylidenepiperidine hydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-methylidenepiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered heterocyclic amine with similar structural features.

    3-methylidenepiperidine: A related compound with a methylene group attached to the piperidine ring.

    N-methylpiperidine: A compound with a methyl group attached to the nitrogen atom of the piperidine ring.

Uniqueness

1-methyl-3-methylidenepiperidine hydrochloride is unique due to the presence of both a methyl and a methylene group on the piperidine ring, along with its hydrochloride salt form. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-3-methylidenepiperidine hydrochloride involves the condensation of piperidine with acetone followed by methylation of the resulting product. The final step involves the formation of the hydrochloride salt.", "Starting Materials": [ "Piperidine", "Acetone", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium sulfate" ], "Reaction": [ "Step 1: Piperidine is reacted with acetone in the presence of sodium hydroxide to form 1-methyl-3-piperidone.", "Step 2: 1-methyl-3-piperidone is then reacted with methyl iodide in the presence of sodium hydroxide to form 1-methyl-3-methylidenepiperidine.", "Step 3: The final step involves the formation of the hydrochloride salt by reacting 1-methyl-3-methylidenepiperidine with hydrochloric acid in ethyl acetate. The resulting product is then isolated by filtration and drying over sodium sulfate." ] }

CAS No.

111722-61-3

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

1-methyl-3-methylidenepiperidine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-7-4-3-5-8(2)6-7;/h1,3-6H2,2H3;1H

InChI Key

QXOOADNPTGYWBO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(=C)C1.Cl

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.